molecular formula C27H22ClN3O5 B11431819 N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11431819
M. Wt: 503.9 g/mol
InChI Key: APUSEILJYHQMQW-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, chlorophenyl compounds, and quinazoline precursors. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline core structures.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-(PROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C27H22ClN3O5

Molecular Weight

503.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C27H22ClN3O5/c1-2-10-30-26(33)21-8-7-19(25(32)29-14-17-6-9-23-24(12-17)36-16-35-23)13-22(21)31(27(30)34)15-18-4-3-5-20(28)11-18/h2-9,11-13H,1,10,14-16H2,(H,29,32)

InChI Key

APUSEILJYHQMQW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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